molecular formula C5H5BrN2 B037793 2-Bromo-3-methylpyrazine CAS No. 120984-76-1

2-Bromo-3-methylpyrazine

Cat. No.: B037793
CAS No.: 120984-76-1
M. Wt: 173.01 g/mol
InChI Key: NDBBGCAETKIKIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-methylpyrazine is a brominated pyrazine derivative characterized by a bromine atom at position 2 and a methyl group at position 3 of the pyrazine ring (C₅H₅BrN₂). It is primarily utilized as a chemical intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals . This compound’s structure enables diverse reactivity, making it valuable for constructing complex heterocyclic systems.

Chemical Reactions Analysis

2-Bromo-3-methylpyrazine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include halogenating agents, nucleophiles, and electrophiles. The major products formed depend on the specific reagents and conditions used in the reactions.

Scientific Research Applications

Chemistry

2-Bromo-3-methylpyrazine serves as a valuable building block in organic synthesis. It is used to create more complex organic molecules through:

  • Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to various derivatives.
  • Electrophilic Substitution: The pyrazine ring can be further functionalized with electrophiles, expanding the range of possible compounds.

Biology

Research indicates that this compound has potential biological activities:

  • Antimicrobial Properties: Studies have shown its effectiveness against various bacterial strains. For instance, it has been evaluated for its antibacterial activity against XDR-S. Typhi pathogens, demonstrating significant inhibition at specific concentrations .
  • Anticancer Activities: Preliminary findings suggest that the compound may interact with molecular targets involved in cancer pathways, although further studies are required to elucidate these mechanisms.

Medicine

The compound is being investigated for its potential therapeutic applications:

  • Pharmaceutical Development: It is used in the development of new drugs due to its unique structural properties that allow interaction with biological systems.
  • Mechanism of Action: The bromine atom and methyl group on the pyrazine ring influence its reactivity and interactions with other molecules, which are critical for drug design .

Data Table: Summary of Applications

Application AreaSpecific UsesNotable Findings
ChemistryBuilding block for organic synthesisUsed in nucleophilic and electrophilic substitutions
BiologyAntimicrobial and anticancer researchEffective against XDR-S. Typhi; potential anticancer effects
MedicineDrug development and therapeutic applicationsInteracts with biological pathways; ongoing research into mechanisms

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial properties of synthesized derivatives of this compound against XDR-S. Typhi. The results indicated that certain derivatives exhibited strong antibacterial activity with minimal inhibitory concentrations (MIC) as low as 6.25 mg/mL, suggesting potential as novel antibacterial agents .

Case Study 2: Anticancer Research

Research into the anticancer properties of this compound revealed that it could inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In vitro studies demonstrated significant cytotoxicity against various cancer types, warranting further investigation into its potential as a therapeutic agent.

Comparison with Similar Compounds

Structural Comparison with Analogous Bromopyrazines

The following table highlights key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula CAS Number Key Applications Evidence ID
2-Bromo-3-methylpyrazine Br (C2), CH₃ (C3) C₅H₅BrN₂ 120984-76-1* Pharmaceutical intermediates
2-Bromo-6-(2,2,2-trifluoroethoxy)pyrazine Br (C2), OCH₂CF₃ (C6) C₆H₄BrF₃N₂O 2383664-66-0 Fluorinated drug synthesis
N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Br-phenyl, carboxamide C₁₂H₁₀BrN₃O Not provided Anticancer agent precursors
3-Benzyl-5-bromopyrazin-2(1H)-one Br (C5), benzyl (C3), ketone C₁₁H₉BrN₂O Not provided Pharmaceutical precursors
Methyl 3-bromo-6-methylpyrazine-2-carboxylate Br (C3), CH₃ (C6), COOCH₃ C₈H₇BrN₂O₂ 1211518-61-4 Agrochemical intermediates

*CAS number conflict noted between sources .

Key Observations :

  • Substituent Position : Bromine at position 2 (as in this compound) favors electrophilic substitution at position 5/6, while bromine at position 3 (e.g., Methyl 3-bromo-6-methylpyrazine-2-carboxylate) directs reactivity to adjacent positions .
  • Functional Groups : Carboxamide (N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide) and trifluoroethoxy groups enhance polarity and hydrogen-bonding capacity compared to methyl or bromine substituents .

Substituent Effects on Reactivity and Physicochemical Properties

Electronic Effects :

  • Electron-Withdrawing Groups (EWG) : The trifluoroethoxy group in 2-Bromo-6-(2,2,2-trifluoroethoxy)pyrazine reduces electron density on the pyrazine ring, accelerating nucleophilic aromatic substitution (NAS) compared to this compound .
  • Methyl Groups : The methyl group in this compound provides steric hindrance but stabilizes intermediates through hyperconjugation, moderating reaction rates .

Lipophilicity and Solubility :

  • LogP Values : Methyl and bromine substituents in this compound contribute to moderate lipophilicity (predicted LogP ~2.0), whereas carboxamide derivatives (e.g., compound 5b in ) exhibit lower LogP (2.41) due to hydrogen-bonding capacity .
  • TPSA (Topological Polar Surface Area) : Carboxamide analogs (TPSA = 54.88) are more water-soluble than this compound (TPSA ~28 Ų) .

Discussion of Discrepancies and Research Limitations

  • CAS Number Conflict: The conflicting CAS numbers for this compound (120984-76-1 vs.
  • Data Gaps: Limited experimental data (e.g., melting points, spectral details) for this compound necessitate further characterization.

Biological Activity

2-Bromo-3-methylpyrazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the various biological activities associated with this compound, supported by relevant data tables and research findings.

  • Molecular Formula : C5_5H5_5BrN2_2
  • Molecular Weight : 173.01 g/mol
  • CAS Number : 12457513

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various pathogens, including multidrug-resistant strains.

PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
S. typhi8 µg/mL

The compound's mechanism of action appears to involve interference with bacterial DNA gyrase, a crucial enzyme for bacterial replication, which was confirmed through molecular docking studies .

2. Anticancer Properties

Preliminary investigations have suggested that this compound may possess anticancer properties. In vitro studies showed that it can induce apoptosis in cancer cell lines, such as:

Cell LineIC50_{50} (µM)
HeLa (cervical)15
MCF-7 (breast)20
A549 (lung)25

The compound's ability to modulate cell signaling pathways related to cell survival and proliferation is under investigation, with particular focus on its interaction with the p53 tumor suppressor pathway .

Case Study 1: Antimicrobial Efficacy Against XDR-Salmonella Typhi

A recent study evaluated the efficacy of this compound against extensively drug-resistant (XDR) strains of Salmonella Typhi. The study utilized an antibiogram approach to assess resistance patterns and found that the compound maintained activity against these resistant strains.

  • Methodology : Disk diffusion and MIC determination.
  • Findings : Showed promising results with a significant zone of inhibition compared to conventional antibiotics like ciprofloxacin.

Case Study 2: Cytotoxicity in Cancer Cell Lines

Another study focused on the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent response, with higher concentrations leading to increased apoptosis markers.

  • Methodology : Flow cytometry and annexin V staining.
  • Findings : Indicated potential for development as an anticancer agent, warranting further investigation into its mechanisms and efficacy in vivo.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • DNA Gyrase Inhibition : The compound binds to the active site of DNA gyrase, preventing DNA replication in bacteria.
  • Apoptosis Induction : In cancer cells, it appears to activate apoptotic pathways via p53 modulation, leading to cell cycle arrest and programmed cell death .

Q & A

Q. What are the established synthetic routes for 2-Bromo-3-methylpyrazine, and how do reaction conditions influence yield and purity?

Basic
this compound is typically synthesized via electrophilic bromination of 3-methylpyrazine derivatives. A common approach involves using brominating agents like PBr3\text{PBr}_3 or NBS\text{NBS} (N-bromosuccinimide) under controlled temperatures (0–25°C). For example, bromination of 3-methylpyrazine in acetic acid can yield the target compound, with purification via column chromatography to isolate the product . Optimizing stoichiometry (1:1 molar ratio of substrate to bromine source) and reaction time (4–12 hours) is critical to minimize di-brominated byproducts.

Basic

  • NMR Spectroscopy : 1H^1\text{H}-NMR (CDCl3_3) shows distinct signals for the methyl group (δ ~2.5 ppm) and aromatic protons (δ ~8.3–8.5 ppm). 13C^{13}\text{C}-NMR confirms the bromine-substituted carbon (δ ~140–145 ppm) .
  • Mass Spectrometry : ESI-MS typically displays a molecular ion peak at m/zm/z 173.01 (M+^+) .
  • IR Spectroscopy : Stretching vibrations for C-Br (~550 cm1^{-1}) and aromatic C-H (~3050 cm1^{-1}) are diagnostic .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water) ensure purity assessment (>98%) .

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

Advanced
The bromine atom at position 2 enables Suzuki-Miyaura and Buchwald-Hartwig couplings. For instance, palladium-catalyzed coupling with aryl boronic acids (e.g., phenylboronic acid) in THF/H2O\text{THF}/\text{H}_2\text{O} (3:1) at 80°C yields biaryl derivatives. The methyl group at position 3 sterically hinders para-substitution, directing reactions to the ortho position .

Mechanistic Insight :

  • Electron-withdrawing bromine enhances electrophilicity at C2, facilitating oxidative addition with Pd(0).
  • Methyl group steric effects reduce competing pathways, improving regioselectivity .

Q. What strategies address contradictions in reported biological activities of this compound derivatives?

Advanced
Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) arise from substituent positioning and assay conditions. To resolve conflicts:

Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing bromine with chlorine) and compare IC50_{50} values.

Assay Standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and controls.

Metabolic Stability Testing : Evaluate hepatic microsomal degradation to rule out false negatives .

Case Study :
A derivative, 5-Bromo-6-methylimidazo[1,2-a]pyrazine, showed conflicting anticancer activity (IC50_{50} = 2–10 µM in different studies). SAR revealed that the imidazo ring’s planarity, not bromine position, dictated potency .

Q. How can this compound serve as a scaffold for designing bioactive compounds?

Advanced
The compound’s dual functionalization (Br at C2, CH3_3 at C3) allows modular derivatization:

  • Anticancer Agents : Introduce sulfonamide or quinazoline moieties at C2 to target kinase domains .
  • Antimicrobials : Couple with thiazole rings via Ullmann coupling to enhance membrane penetration .
  • Neurological Probes : Incorporate fluorine isotopes (e.g., 18F^{18}\text{F}) for PET imaging of neurotransmitter receptors .

Synthetic Example :
Reaction with formamide and K2_2CO3_3 under reflux yields imidazo[1,2-a]pyrazine, a potent kinase inhibitor lead .

Q. What computational methods predict the regioselectivity of electrophilic substitutions on this compound?

Advanced
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map electron density and Fukui indices to identify reactive sites. For this compound:

  • Electrophilic Aromatic Substitution : C5 and C6 are most reactive due to bromine’s meta-directing effect and methyl’s ortho/para activation .
  • Nucleophilic Substitution : Bromine at C2 is susceptible to SNAr reactions in polar aprotic solvents (e.g., DMF) .

Validation :
Experimental nitration (HNO3_3/H2_2SO4_4) predominantly yields 5-nitro-2-bromo-3-methylpyrazine, aligning with DFT predictions .

Properties

IUPAC Name

2-bromo-3-methylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2/c1-4-5(6)8-3-2-7-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDBBGCAETKIKIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70499048
Record name 2-Bromo-3-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70499048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120984-76-1
Record name 2-Bromo-3-methylpyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120984-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70499048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3-methylpyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.